(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-3-16-9-11-18(12-10-16)21-15-26-22(25-21)19(13-23)14-24-20-8-6-5-7-17(20)4-2/h5-12,14-15,24H,3-4H2,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGPYZYWGZTYPB-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3CC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3CC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thiazole ring, which is known for its diverse biological activities. The presence of the ethylphenyl and amino groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance, a study reported that derivatives with similar structural motifs showed cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The mechanism of action is thought to involve apoptosis induction through the modulation of signaling pathways related to cell survival and proliferation .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2E)-3-[(2-ethylphenyl)amino]-... | U-87 | 15 | Apoptosis induction |
| (Similar Thiazole Derivative) | MDA-MB-231 | 20 | Cell cycle arrest |
Antioxidant Activity
The antioxidant potential of thiazole derivatives has also been investigated. The compound has been shown to scavenge free radicals effectively, with some derivatives exhibiting antioxidant activity comparable to ascorbic acid. The DPPH radical scavenging assay indicated that compounds with the thiazole moiety can inhibit oxidative stress by neutralizing free radicals .
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| (2E)-3-[(2-ethylphenyl)amino]-... | 85% | [Research Study] |
| Ascorbic Acid | 100% | Standard |
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (2E)-3-[(2-ethylphenyl)amino]-... | E. coli | 32 µg/mL |
| (Similar Thiazole Derivative) | S. aureus | 16 µg/mL |
Case Studies
A notable case study involved the synthesis of various thiazole derivatives, including our compound, which were tested for their biological activities. The results indicated that modifications to the thiazole ring could enhance both anticancer and antioxidant activities significantly. This highlights the importance of structure-activity relationships in drug design.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-2 and C-4 positions are electron-deficient due to the electron-withdrawing nature of the sulfur and nitrogen atoms. This facilitates nucleophilic substitution reactions under specific conditions:
Example : Bromination at the thiazole’s C-5 position could yield halogenated intermediates for cross-coupling reactions.
Reactivity of the Enenitrile Group
The α,β-unsaturated nitrile (enenitrile) is prone to conjugate additions and cyclization:
Cycloaddition Reactions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Source |
|---|---|---|---|
| 1,3-Butadiene | Toluene, reflux, 12 h | Tetracyclic adducts | , |
Hydrolysis
The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂SO₄ (20%), H₂O | Reflux, 6 h | 3-[(2-Ethylphenyl)amino]-acrylic acid | |
| NaOH (10%), ethanol | 60°C, 4 h | Acrylamide derivative |
Transformations at the Amino Group
The (2-ethylphenyl)amino group undergoes alkylation, acylation, or oxidation:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetylated derivative | |
| Oxidation | KMnO₄, H₂O, 70°C | Nitroso or nitro derivatives |
Catalytic Hydrogenation
The nitrile and alkene groups are reducible via hydrogenation:
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 h | Saturated propylamine derivative | |
| Raney Ni, H₂ (3 atm) | THF, 50°C, 6 h | Secondary amine product |
Electrophilic Aromatic Substitution
The 4-ethylphenyl substituent directs electrophilic substitution to the para position:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 h | Nitro-substituted aromatic ring | |
| SO₃, H₂SO₄ | 100°C, 4 h | Sulfonated derivative |
Stability and Side Reactions
-
Photodegradation : The enenitrile group may undergo [2+2] photocycloaddition under UV light, forming dimeric products .
-
Oxidative Degradation : Exposure to peroxides or air may oxidize the thiazole’s sulfur atom to sulfoxide or sulfone.
Key Research Findings
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound belongs to a family of (E)-configured enaminonitriles with thiazole and aryl substituents. Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity and polar interactions, while electron-donating groups (e.g., ethyl in the target compound) improve lipophilicity .
- Thiazole Modifications : Substituting the thiazole’s 4-position with aryl groups (e.g., methylphenyl, dimethoxyphenyl) influences π-π stacking and steric bulk, critical for target selectivity .
Physicochemical Properties
- Lipophilicity : The target compound’s ethyl groups likely confer higher logP values compared to analogs with polar substituents (e.g., nitro or methoxy groups) .
- Solubility : Methoxy-substituted analogs () exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas bromine or fluorine substituents () may reduce solubility .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (E-configuration) and substituent positions .
- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 386.1482) .
- X-ray crystallography (if crystalline) to resolve bond angles and torsional strain in the thiazole-acrylonitrile backbone .
Basic: How is the compound’s bioactivity initially screened in medicinal chemistry research?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .
- Structural insights : Compare activity to analogs (e.g., nitro → amine reduction) to identify key pharmacophores .
Advanced: How can reaction yields be optimized for the thiazole-acrylonitrile coupling step?
Answer:
Key parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | Anhydrous DMF or acetonitrile | Polarity enhances nucleophilicity of amino groups . |
| Temperature | 80–100°C | Accelerates kinetics but may increase side reactions . |
| Catalyst | 5 mol% Pd(OAc)₂ | Reduces activation energy for C–N bond formation . |
| pH | 8–9 (using Et₃N) | Minimizes protonation of the amine nucleophile . |
Monitoring : TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, UV detection at 254 nm) to track progress .
Advanced: How to resolve contradictions in NMR data for stereochemical assignments?
Answer:
- 2D NMR techniques :
- NOESY : Detect spatial proximity between the thiazole proton (δ 7.8 ppm) and acrylonitrile CH to confirm E-configuration .
- HSQC : Correlate ¹H-¹³C signals for the ethylphenyl group (e.g., δ 1.2 ppm for CH₃) .
- Deuterated solvent effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in aromatic protons .
Advanced: What computational strategies predict the compound’s bioactivity and binding modes?
Answer:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase, PDB: 1M17) to simulate ligand-receptor interactions. Focus on hydrogen bonds with thiazole-S and acrylonitrile-CN groups .
- QSAR models : Train on analogs with measured IC₅₀ values; descriptors include logP, polar surface area, and H-bond acceptors .
- MD simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) .
Advanced: How to design derivatives for selective kinase inhibition?
Answer:
- Structural modifications :
- Thiazole substituents : Replace 4-ethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with kinase ATP pockets .
- Acrylonitrile chain : Introduce methyl groups to reduce conformational flexibility and improve binding affinity .
- SAR analysis : Compare inhibition data (e.g., IC₅₀) of derivatives to map steric and electronic tolerances .
Advanced: What mechanistic insights explain conflicting reactivity in substitution reactions?
Answer:
- Nucleophilic vs. electrophilic pathways :
- Thiazole-C2 position : Electrophilic substitution favored under acidic conditions (e.g., H₂SO₄ catalysis) due to lone pair delocalization on sulfur .
- Acrylonitrile β-carbon : Susceptible to Michael addition with amines or thiols at pH 9–10 .
- Side reactions : Nitrile hydrolysis to amides can occur in aqueous acidic media, requiring strict anhydrous conditions .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and quantify target protein stability after heating (40–60°C) .
- BRET/FRET : Engineer biosensors to monitor real-time kinase conformational changes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
